3-[(dimorpholin-4-ylphosphoryl)(morpholin-4-yl)methyl]-1H-indole
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Overview
Description
3-[(dimorpholin-4-ylphosphoryl)(morpholin-4-yl)methyl]-1H-indole is a complex organic compound that belongs to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with multiple morpholine and phosphoryl groups, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(dimorpholin-4-ylphosphoryl)(morpholin-4-yl)methyl]-1H-indole typically involves multiple steps, starting with the formation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
For the specific synthesis of this compound, the process may involve the following steps:
- Formation of the indole core via Fischer indole synthesis.
- Introduction of the morpholine groups through nucleophilic substitution reactions.
- Addition of the phosphoryl group using phosphorylating agents such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[(dimorpholin-4-ylphosphoryl)(morpholin-4-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine groups can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-methyl derivatives.
Scientific Research Applications
3-[(dimorpholin-4-ylphosphoryl)(morpholin-4-yl)methyl]-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(dimorpholin-4-ylphosphoryl)(morpholin-4-yl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
- 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
- 3-(1H-Indol-3-yl)-4-(morpholin-4-yl)cyclobut-3-ene-1,2-dione
Uniqueness
What sets 3-[(dimorpholin-4-ylphosphoryl)(morpholin-4-yl)methyl]-1H-indole apart from similar compounds is its unique combination of morpholine and phosphoryl groups attached to the indole core. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H31N4O4P |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-[dimorpholin-4-ylphosphoryl(1H-indol-3-yl)methyl]morpholine |
InChI |
InChI=1S/C21H31N4O4P/c26-30(24-7-13-28-14-8-24,25-9-15-29-16-10-25)21(23-5-11-27-12-6-23)19-17-22-20-4-2-1-3-18(19)20/h1-4,17,21-22H,5-16H2 |
InChI Key |
ALRMUAGBCZVUJC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=CNC3=CC=CC=C32)P(=O)(N4CCOCC4)N5CCOCC5 |
Origin of Product |
United States |
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